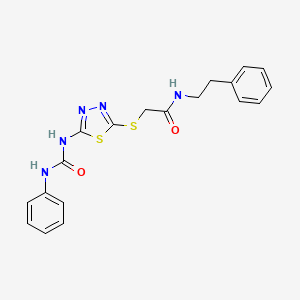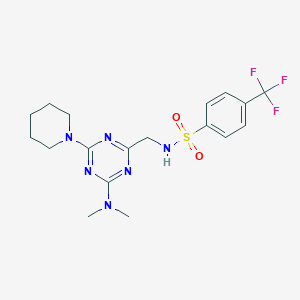
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
準備方法
The synthesis of (2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding N,N-dimethylamino derivative. This intermediate is then reacted with methylamine and a suitable acylating agent, such as acryloyl chloride, under controlled conditions to yield the desired enamide.
Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the large-scale synthesis of this compound.
化学反応の分析
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Addition: The double bond in the enamide can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, to form addition products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Due to its unique structural properties, the compound is explored for use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s chemical reactivity makes it a valuable intermediate in the synthesis of other complex organic molecules used in various industrial processes.
作用機序
The mechanism of action of (2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide can be compared with other similar compounds, such as:
(2E)-4-(dimethylamino)-N-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide: This compound lacks the 6-methyl group, which may affect its chemical reactivity and biological activity.
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-1H-indol-1-yl)but-2-enamide:
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-quinolin-1-yl)but-2-enamide: The presence of a quinoline ring in this compound may result in distinct chemical and biological properties compared to the carbazole derivative.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-14-10-11-17-16(13-14)15-7-5-8-18(20(15)21-17)23(4)19(24)9-6-12-22(2)3/h6,9-11,13,18,21H,5,7-8,12H2,1-4H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQVWYWIBQOPRQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2658654.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea](/img/structure/B2658656.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2658658.png)
![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)


![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)


![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)
